molecular formula C11H6ClN3O B6385682 5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine, 95% CAS No. 1261965-80-3

5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385682
CAS RN: 1261965-80-3
M. Wt: 231.64 g/mol
InChI Key: JAOFUOHZMIKTQU-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine, 95% (hereafter referred to as 5-Cl-3-CN-2-HPP-95%) is a novel chemical compound that has been studied in recent years due to its potential applications in a variety of scientific research fields. 5-Cl-3-CN-2-HPP-95% is a hydroxypyrimidine derivative with a chloro-cyanophenyl substituent, and it has been found to possess unique properties that make it an attractive option for researchers.

Scientific Research Applications

5-Cl-3-CN-2-HPP-95% has been studied for its potential applications in a variety of scientific research fields. It has been found to have potential as an insecticide, as it has been shown to be effective at killing certain species of insects. It has also been studied for its potential as an antimicrobial agent, as it has been found to have activity against a variety of bacteria and fungi. Additionally, it has been studied as a potential therapeutic agent for the treatment of certain diseases, such as cancer, due to its ability to inhibit the growth of certain tumors.

Mechanism of Action

The mechanism of action of 5-Cl-3-CN-2-HPP-95% is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes involved in the metabolism of proteins, carbohydrates, and lipids. Additionally, it is believed to interfere with the synthesis of certain proteins involved in cell division and cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-CN-2-HPP-95% are not yet fully understood. However, it has been found to have activity against certain species of bacteria and fungi, as well as certain types of tumors. Additionally, it has been found to have an inhibitory effect on certain enzymes involved in the metabolism of proteins, carbohydrates, and lipids.

Advantages and Limitations for Lab Experiments

The use of 5-Cl-3-CN-2-HPP-95% in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize in a laboratory setting, and it can be purified and isolated using standard chromatography techniques. Additionally, it has been found to have activity against certain species of bacteria, fungi, and tumors, making it an attractive option for researchers. However, it is important to note that the exact mechanism of action of 5-Cl-3-CN-2-HPP-95% is not yet fully understood, and more research is needed to determine its exact effects on biochemical and physiological processes.

Future Directions

In order to further understand the potential applications of 5-Cl-3-CN-2-HPP-95%, future research should focus on the following areas:
1. Investigating the mechanism of action of 5-Cl-3-CN-2-HPP-95% on biochemical and physiological processes.
2. Investigating the potential therapeutic applications of 5-Cl-3-CN-2-HPP-95% in the treatment of certain diseases.
3. Developing new synthesis methods for 5-Cl-3-CN-2-HPP-95% that are more efficient and cost-effective.
4. Investigating the potential uses of 5-Cl-3-CN-2-HPP-95% as an insecticide.
5. Investigating the potential uses of 5-Cl-3-CN-2-HPP-95% as an antimicrobial agent.
6. Investigating the potential uses of 5-Cl-3-CN-2-HPP-95% in the synthesis of other compounds.
7. Investigating the potential toxicological effects of 5-Cl-3-CN-2-HPP-95%.
Conclusion
In conclusion, 5-Cl-3-CN-2-HPP-95% is a novel chemical compound that has been studied in recent years due to its potential applications in a variety of scientific research fields. It has been found to possess unique properties that make it an attractive option for researchers, and it has been found to have activity against certain species of bacteria, fungi, and tumors. The exact mechanism of action of 5-Cl-3-CN-2-HPP-95% is not yet fully understood, and more research is needed to determine its exact effects on biochemical and physiological processes. Additionally, there are a number of potential future directions for research into the potential applications of 5-Cl-3-CN-2-HPP-95%, including investigating its mechanism of action, its potential therapeutic applications, and its potential uses as an insecticide and antimicrobial agent.

Synthesis Methods

The synthesis of 5-Cl-3-CN-2-HPP-95% involves a multi-step process that begins with the reaction of 4-chloro-3-cyanophenyl bromide and 2-hydroxy-5-pyrimidinone in the presence of a base. This reaction yields the desired product, 5-Cl-3-CN-2-HPP-95%, in a yield of up to 95%. The reaction can be carried out in either aqueous or organic solvent, and the reaction temperature can be varied depending on the desired product. The product can then be purified and isolated using standard chromatography techniques.

properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-10-2-1-7(3-8(10)4-13)9-5-14-11(16)15-6-9/h1-3,5-6H,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOFUOHZMIKTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686840
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-cyanophenyl)-2-hydroxypyrimidine

CAS RN

1261965-80-3
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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